molecular formula C20H24N10O22P5-5 B10776937 P1-(5'-Adenosyl)P5-(5'-(3'azido-3'-deoxythymidyl))pentaphosphate

P1-(5'-Adenosyl)P5-(5'-(3'azido-3'-deoxythymidyl))pentaphosphate

Cat. No. B10776937
M. Wt: 911.3 g/mol
InChI Key: QNIWSXQXLJIUJW-SLFMBYJQSA-I
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate is a synthetic compound belonging to the class of organic compounds known as (5’->5’)-dinucleotides. These compounds are characterized by the connection of two nucleotide bases via a (5’->5’)-phosphodiester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate typically involves the following steps:

    Preparation of 5’-Adenosyl Monophosphate: This is achieved through the phosphorylation of adenosine using phosphorylating agents such as phosphorus oxychloride in the presence of a base.

    Preparation of 3’-Azido-3’-Deoxythymidine: This involves the azidation of 3’-deoxythymidine using azidotrimethylsilane in the presence of a catalyst.

    Formation of the Dinucleotide: The two prepared monophosphates are then linked via a (5’->5’)-phosphodiester bond using a coupling agent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding monophosphates.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: The corresponding amine derivative.

    Hydrolysis: 5’-Adenosyl Monophosphate and 3’-Azido-3’-Deoxythymidine.

Scientific Research Applications

P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate has several scientific research applications:

    Chemistry: Used as a model compound for studying nucleotide interactions and enzymatic processes.

    Biology: Employed in the study of DNA and RNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral agent due to its ability to interfere with viral DNA replication.

    Industry: Utilized in the development of nucleotide-based sensors and diagnostic tools.

Mechanism of Action

The mechanism of action of P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate involves its interaction with thymidylate kinase, an enzyme involved in DNA synthesis. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the phosphorylation of thymidine monophosphate to thymidine diphosphate. This inhibition disrupts DNA synthesis and replication, making it a potential antiviral and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate: Similar structure but lacks the azido group.

    P1-(5’-Adenosyl)P5-(5’-Deoxythymidyl)Pentaphosphate: Similar structure but lacks both the azido and hydroxyl groups.

Uniqueness

P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate is unique due to the presence of the azido group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool for studying nucleotide interactions and developing therapeutic agents .

properties

Molecular Formula

C20H24N10O22P5-5

Molecular Weight

911.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C20H29N10O22P5/c1-8-3-29(20(34)26-18(8)33)12-2-9(27-28-22)10(47-12)4-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-5-11-14(31)15(32)19(48-11)30-7-25-13-16(21)23-6-24-17(13)30/h3,6-7,9-12,14-15,19,31-32H,2,4-5H2,1H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,24)(H,26,33,34)/p-5/t9-,10+,11+,12+,14+,15+,19+/m0/s1

InChI Key

QNIWSXQXLJIUJW-SLFMBYJQSA-I

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.